molecular formula C21H17N3O2S2 B2952890 N-[3-(methylsulfanyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide CAS No. 1105235-84-4

N-[3-(methylsulfanyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

Cat. No.: B2952890
CAS No.: 1105235-84-4
M. Wt: 407.51
InChI Key: CRCIXGSMKIGPPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the search results. The synthesis of a compound typically involves a series of chemical reactions that lead to the formation of the desired compound .

Scientific Research Applications

Antitumor and Antimicrobial Activities

This compound is part of a broader class of chemicals that have been investigated for their potential antitumor and antimicrobial activities. A study by Gangjee et al. (2008) focuses on compounds as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potent antitumor properties. The study highlights the synthesis of classical and nonclassical analogues demonstrating potent dual inhibitory activities against human TS and DHFR, which are critical for cancer treatment (Gangjee et al., 2008).

In another study, El-Morsy et al. (2017) synthesized a series of derivatives showing mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, underlining the compound's relevance in cancer research (El-Morsy et al., 2017).

Furthermore, compounds within this class have been explored for their antimicrobial properties. Hossan et al. (2012) synthesized derivatives as antimicrobial agents, providing insights into the potential of these compounds in combating microbial infections (Hossan et al., 2012).

Novel Synthesis and Characterization

Research efforts extend to the synthesis and characterization of novel derivatives that incorporate the thieno[3,2-d]pyrimidine scaffold. Studies by Hafez and El-Gazzar (2017) focus on synthesizing new 4-substituted derivatives and evaluating their antitumor activities, demonstrating the versatility of this chemical class in producing compounds with significant anticancer potential (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c1-27-16-9-5-8-15(10-16)23-18(25)11-24-13-22-19-17(12-28-20(19)21(24)26)14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCIXGSMKIGPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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